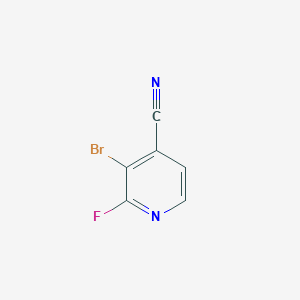

3-Bromo-2-fluoroisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHPXMDXYYFSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Fluoroisonicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and 3-Bromo-2-fluoroisonicotinonitrile serves as a versatile substrate for such transformations. The reaction proceeds through a stepwise addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

Substituent Effects of Halogens (Bromine, Fluorine) and Nitrile on SNAr Reactivity

The reactivity of this compound in SNAr reactions is profoundly influenced by its substituent pattern. The nitrile (CN) group at the C-4 position acts as a potent electron-withdrawing group, significantly activating the pyridine ring towards nucleophilic attack. This activation is a consequence of the nitrile group's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization.

The halogen substituents at the C-2 and C-3 positions also play a crucial role. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, further enhancing the electrophilicity of the pyridine ring. In the context of SNAr reactions, the carbon-fluorine bond is highly polarized, making the carbon atom an attractive site for nucleophilic attack. It is a well-established principle in SNAr chemistry that fluorine is an excellent leaving group, often exhibiting greater reactivity than other halogens. mdpi.compressbooks.pub This phenomenon, known as the "element effect," is attributed to the high electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer complex. pressbooks.pub

Reactivity Differences at the C-2 and C-3 Halogenated Positions

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The positions ortho and para to a strong electron-withdrawing group are generally the most activated towards SNAr. In this molecule, the fluorine at the C-2 position and the bromine at the C-3 position are both ortho to the activating nitrile group.

However, the fluorine at the C-2 position is generally more susceptible to nucleophilic displacement than the bromine at the C-3 position. This enhanced reactivity at the C-2 position is a combined result of several factors. Firstly, the C-2 position is electronically more activated due to the adjacent nitrogen atom in the pyridine ring, which also exerts an electron-withdrawing effect. Secondly, as mentioned earlier, the C-F bond is more polarized and fluorine is a better leaving group in SNAr reactions compared to bromine. mdpi.compressbooks.pub

Studies on related polyhalogenated pyridines have demonstrated that substitution of a fluorine atom is generally favored over that of a chlorine or bromine atom in SNAr reactions. mdpi.com This preference for fluoride (B91410) displacement allows for selective functionalization at the C-2 position of this compound, leaving the C-3 bromine atom available for subsequent transformations, such as cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position of this compound provides a valuable handle for the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium complexes, have become indispensable tools in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govyoutube.com The reaction of this compound with various arylboronic acids can be employed to synthesize a range of 3-aryl-2-fluoroisonicotinonitrile derivatives.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh3)4 | Na2CO3 | DMF/H2O | 100 | Moderate to Good | researchgate.net |

| Pd(dppf)Cl2 | K2CO3 | Dioxane | 90 | Good | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Note: This table represents general conditions for Suzuki-Miyaura reactions of aryl bromides and may be applicable to this compound. Specific yields for the target compound would require experimental data.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to 3-amino-2-fluoroisonicotinonitrile derivatives from this compound and a variety of primary and secondary amines.

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination and has been the subject of extensive research. wikipedia.org

| Catalyst System | Base | Solvent | Temperature (°C) | Amine Scope | Ref |

| Pd2(dba)3 / BINAP | NaOtBu | Toluene | 80-110 | Primary and Secondary | wikipedia.org |

| Pd(OAc)2 / XPhos | K3PO4 | t-BuOH | 100 | Primary and Secondary | nih.gov |

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides.

Note: This table presents general conditions for Buchwald-Hartwig amination reactions and serves as a starting point for the functionalization of this compound.

Other Palladium-Catalyzed Cross-Coupling Modalities (e.g., Negishi, Stille)

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods can be applied to functionalize the C-3 position of this compound.

The Negishi coupling utilizes organozinc reagents as the coupling partners. nih.gov These reactions are known for their high functional group tolerance and reactivity. The coupling of this compound with an organozinc reagent in the presence of a palladium catalyst would yield the corresponding 3-substituted product.

The Stille reaction employs organostannanes (organotin compounds) as the nucleophilic component. wikipedia.orgnrochemistry.comorganicreactions.org While effective, the toxicity of organotin reagents has led to a preference for other methods in many applications. Nevertheless, the Stille reaction remains a valuable tool for specific synthetic challenges.

| Coupling Reaction | Organometallic Reagent | Catalyst System | General Conditions | Ref |

| Negishi | R-ZnX | Pd(PPh3)4 or Pd/ligand | THF, Room Temp to Reflux | nih.gov |

| Stille | R-SnBu3 | Pd(PPh3)4 | Toluene or DMF, Heat | wikipedia.orgnrochemistry.comorganicreactions.org |

Table 3: Overview of Negishi and Stille Coupling Reactions.

Note: This table provides a general overview. Specific conditions for this compound would need to be determined experimentally.

Reactivity Profiles of this compound in Catalytic Cycles

The reactivity of this compound in catalytic cycles is influenced by the presence of its three distinct functional groups: a bromine atom, a fluorine atom, and a nitrile group attached to a pyridine ring. The pyridine ring itself can coordinate with metal catalysts, and the electronic effects of the substituents play a significant role in modulating its reactivity. The electron-withdrawing nature of the fluorine atom and the nitrile group can activate the pyridine ring for certain catalytic transformations.

In the context of cross-coupling reactions, the bromine atom at the 3-position is a key reactive site. It can readily participate in various palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.org These reactions allow for the introduction of a wide range of substituents at this position, highlighting the utility of this compound as a building block in the synthesis of more complex molecules. The fluorine atom at the 2-position, while generally less reactive than bromine in these catalytic cycles, can influence the regioselectivity and efficiency of the coupling reactions.

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a versatile functional handle that can undergo a variety of transformations to yield different nitrogen-containing functionalities.

Reduction of the Nitrile to Amine Derivatives

The reduction of the nitrile group in this compound to a primary amine is a fundamental transformation. This can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uklibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately leading to the formation of the corresponding aminomethylpyridine derivative after an aqueous workup. libretexts.org

Alternative reducing agents have also been developed for this purpose. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of nitriles to primary amines in high yields. organic-chemistry.orgnih.gov This method offers good functional group tolerance, although selective reduction in the presence of certain other reducible groups like aldehydes may not be possible. nih.gov The presence of electron-withdrawing groups on the aromatic ring, such as the bromine and fluorine atoms in this compound, generally facilitates the reduction process. nih.gov

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Description |

| Lithium aluminum hydride (LiAlH₄) | A strong, non-selective reducing agent effective for nitrile reduction. libretexts.orgchemguide.co.uklibretexts.org |

| Diisopropylaminoborane/cat. LiBH₄ | A milder reducing system with good yields for a variety of nitriles. organic-chemistry.orgnih.gov |

| Hydrogen and metal catalyst (e.g., Pd, Pt, Ni) | Catalytic hydrogenation can also be employed for nitrile reduction. chemguide.co.uk |

Other Synthetic Transformations Involving the Nitrile Moiety

Beyond reduction, the nitrile group of this compound can participate in other synthetic transformations. The nitrile group is a valuable precursor that can be converted into various other functional groups through reactions such as hydration, hydrolysis, and nucleophilic addition. researchgate.net For example, acid or base-catalyzed hydrolysis can convert the nitrile into a carboxylic acid. The electrophilic carbon of the nitrile can also be attacked by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org

Radical Reaction Pathways

The involvement of this compound in radical reactions opens up alternative pathways for functionalization, particularly through electrochemical methods.

Electrochemical Radical Cross-Coupling with N-Heterocycles

Electrochemical methods can be employed to generate radical intermediates from this compound, which can then undergo cross-coupling reactions. In a typical electrochemical setup, the compound can be reduced at the cathode to generate a radical anion. This species can then participate in radical-radical cross-coupling reactions with other radical species generated in situ. nih.gov For instance, coupling with radicals derived from N-heteroarenes can lead to the formation of novel C-C bonds. nih.gov The feasibility of such reactions can often be predicted by examining the oxidation and reduction potentials of the substrates using techniques like cyclic voltammetry. nih.gov

Investigation of Radical Intermediates and Reaction Progression

The progression of these radical reactions can be investigated through various analytical techniques. The formation of radical intermediates can be inferred from the reaction products and by comparing the outcomes with known radical processes. nih.gov Mechanistic studies may involve trapping experiments to intercept radical intermediates or spectroscopic methods to observe their transient existence. The reaction is believed to proceed through the addition of an in-situ generated carbon-centered radical to the nitrile triple bond, followed by further transformations. researchgate.net

Computational Studies and Mechanistic Elucidation

Theoretical chemistry provides a powerful lens through which to view and predict the behavior of molecules in chemical reactions. For a compound like this compound, computational methods could offer a detailed understanding of its reactivity, which is currently not detailed in available literature.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

In the absence of specific studies on this compound, we can hypothesize the types of insights DFT calculations would provide. DFT is a widely used computational method to investigate the electronic structure and energetics of molecules. For the reaction of this compound with a nucleophile, DFT calculations could be employed to model the reaction pathway. This would involve calculating the geometries and energies of the reactants, any intermediates, transition states, and products. The calculations would likely focus on determining the preferred site of nucleophilic attack—whether the nucleophile displaces the bromine or the fluorine atom. The relative activation energies for these two pathways would indicate the kinetic product.

Analysis of Energetic Profiles and Transition States

A key output of DFT calculations is the energetic profile of a reaction. This profile maps the potential energy of the system as it progresses from reactants to products. The peaks on this profile represent transition states—the highest energy point on the reaction coordinate. The structure of these transition states is critical for understanding the reaction mechanism. For instance, in a nucleophilic aromatic substitution reaction on this compound, the transition state would likely involve the formation of a Meisenheimer-like complex, where the nucleophile has added to the ring, breaking its aromaticity. The calculated energy of this transition state (the activation energy) is a key determinant of the reaction rate. By comparing the activation energies for substitution at the C-Br versus the C-F bond, one could predict the regioselectivity of the reaction.

Prediction and Interpretation of Regio- and Chemoselectivity

Regio- and chemoselectivity are fundamental aspects of chemical reactivity. For this compound, a key question is which of the two halogen atoms would be preferentially substituted in a nucleophilic aromatic substitution reaction. DFT calculations can predict this by comparing the activation barriers for the two possible pathways. The pathway with the lower activation energy would be the kinetically favored one.

Furthermore, the nitrile group could also participate in reactions, for example, hydrolysis or reduction. Computational studies could also explore the chemoselectivity of reactions where both the halogens and the nitrile group could react. By calculating the activation energies for reactions at each of these sites, a prediction of the most likely reaction to occur could be made. Factors influencing this selectivity, such as the nature of the nucleophile and the solvent, could also be modeled.

While no specific data tables or detailed research findings can be presented due to the lack of published research, the following table illustrates the type of data that would be generated from such a computational study.

| Parameter | Substitution at C-Br | Substitution at C-F |

| Activation Energy (kcal/mol) | Hypothetical Value A | Hypothetical Value B |

| Reaction Energy (kcal/mol) | Hypothetical Value C | Hypothetical Value D |

| Key Transition State Bond Distances (Å) | Nu---C, C---Br | Nu---C, C---F |

This hypothetical data would allow for a direct comparison of the two potential reaction pathways, providing a quantitative basis for predicting the regioselectivity. The activation energies (A and B) would indicate the kinetic preference, while the reaction energies (C and D) would indicate the thermodynamic stability of the products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the intricate details of molecular structure. For 3-Bromo-2-fluoroisonicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multidimensional techniques, provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

The proton NMR spectrum of this compound is characterized by signals arising from the protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent halogen atoms and the nitrile group. libretexts.orgucl.ac.uk Generally, protons on aromatic rings appear in the downfield region of the spectrum. libretexts.org The specific positions of the protons on the pyridine ring will dictate their exact chemical shifts, with protons closer to electron-withdrawing groups typically resonating at lower fields. libretexts.orgucl.ac.uk

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-5 | 7.5 - 8.5 |

Note: The exact chemical shifts can vary depending on the solvent and the concentration. compoundchem.com

Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing further confirmation of their relative positions. compoundchem.com

The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are spread over a wide range, which minimizes signal overlap. libretexts.org

The carbon atoms of the pyridine ring are influenced by the attached substituents. The carbon bonded to the electron-withdrawing nitrile group is expected to be significantly deshielded and appear at a lower field. libretexts.orgoregonstate.eduscribd.com Conversely, carbons bonded to the halogen atoms will also experience downfield shifts due to their electronegativity. libretexts.orgdocbrown.info The sp² hybridized carbons of the pyridine ring generally absorb in the range of 110 to 170 ppm. libretexts.org

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| C-Nitrile | 115 - 125 |

| C-Aromatic | 110 - 170 |

| C-Br | Varies |

Note: The provided ranges are general and the precise shifts for this compound would require experimental data.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. aiinmr.com The position of the fluorine substituent on the pyridine ring, along with the presence of the bromine and nitrile groups, will determine its specific resonance frequency. aiinmr.com

Furthermore, ¹⁹F NMR spectra often exhibit coupling with neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling), which can be observed over several bonds. wikipedia.org These coupling constants provide valuable information about the connectivity and spatial relationships within the molecule.

To definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the ¹H-¹H connectivity within the pyridine ring. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. scribd.comcolumbia.edu

Together, these multidimensional techniques provide a robust and detailed structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent and diagnostic peak will be from the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, strong band in the region of 2200-2260 cm⁻¹. libretexts.orglmu.eduquimicaorganica.org The conjugation of the nitrile group with the pyridine ring may shift this band to a slightly lower frequency. jove.com

The pyridine ring itself will exhibit several characteristic stretching and bending vibrations. cdnsciencepub.commdpi.comasianpubs.orgresearchgate.net The C-Br and C-F stretching vibrations will also be present, although they may be more difficult to assign definitively as they can fall in the fingerprint region of the spectrum where many other vibrations occur.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2200 - 2260 | Strong, Sharp |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-Br | 500 - 700 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, it serves not only to confirm the molecular weight but also to provide invaluable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₆H₂BrFN₂, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M and M+2).

A hypothetical HRMS analysis of this compound would be expected to yield the data presented in Table 1.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Difference (ppm) | Elemental Composition |

| [M]⁺ (for ⁷⁹Br) | 199.9419 | 199.9415 | -2.0 | C₆H₂⁷⁹BrFN₂ |

| [M+2]⁺ (for ⁸¹Br) | 201.9398 | 201.9394 | -2.0 | C₆H₂⁸¹BrFN₂ |

This table is generated based on theoretical calculations and established principles of HRMS for illustrative purposes, as specific experimental data for this compound is not publicly available.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides a molecular fingerprint and allows for the elucidation of the compound's structure. The fragmentation of this compound would be dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

The pyridine ring provides a stable core, while the bromo, fluoro, and cyano substituents are potential sites for fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the hydrohalic acid (HBr in this case). The nitrile group (CN) can also be lost.

A plausible fragmentation pathway for this compound might involve the initial loss of the bromine atom, followed by the sequential loss of the cyano group and hydrogen cyanide. The presence of fluorine, with its strong C-F bond, suggests that its loss would be less favorable compared to the loss of bromine. The expected major fragments are detailed in Table 2.

Table 2: Plausible Mass Spectrometry Fragmentation Pattern for this compound

| m/z (for ⁷⁹Br) | Fragment Lost | Proposed Fragment Structure |

| 199/201 | - | [C₆H₂BrFN₂]⁺ (Molecular Ion) |

| 120 | Br | [C₆H₂FN₂]⁺ |

| 94 | Br, CN | [C₅H₂FN]⁺ |

| 67 | Br, CN, HCN | [C₄HF]⁺ |

This table outlines a hypothetical fragmentation pathway based on general principles of mass spectrometry, as specific experimental fragmentation data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structural Determination

To perform X-ray crystallography, a single crystal of this compound of suitable size and quality would be required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound is not publicly available, we can anticipate the type of information that would be obtained. The analysis would reveal the planarity of the pyridine ring and the precise spatial relationship between the bromo, fluoro, and cyano substituents. Intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing, could also be identified.

A hypothetical set of crystallographic data for this compound is presented in Table 3.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 644.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.07 |

| Bond Length C-Br (Å) | 1.89 |

| Bond Length C-F (Å) | 1.35 |

| Bond Length C≡N (Å) | 1.15 |

This table contains illustrative crystallographic data based on typical values for similar organic compounds, as an experimental crystal structure for this compound has not been reported.

The structural data obtained from X-ray crystallography would be invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes for 3-Bromo-2-fluoroisonicotinonitrile

The synthesis of functionalized pyridines, including this compound, has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being applied to mitigate these issues. Future research will likely focus on developing more environmentally benign synthetic pathways. nih.govijarsct.co.innih.gov

Key areas of development include:

Alternative Solvents: A shift away from conventional volatile organic solvents towards greener alternatives like deep eutectic solvents (DES) is anticipated. ijarsct.co.in These solvents are often biodegradable, non-toxic, and can enhance reaction rates and selectivity.

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a novel approach for pyridine (B92270) synthesis. ijarsct.co.inrsc.org Engineered enzymes could offer high selectivity under mild reaction conditions, potentially reducing the need for protecting groups and harsh reagents. ijarsct.co.in Research into biocatalytic routes could also explore the use of renewable feedstocks derived from biomass. acsgcipr.org

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis are expected to become more prevalent. nih.govijarsct.co.innih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.innih.gov

Catalyst Innovation: The development of novel, environmentally friendly catalysts, such as iron-based catalysts, for pyridine synthesis is a promising area. rsc.org These catalysts are more abundant and less toxic than many traditional metal catalysts.

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Use of Deep Eutectic Solvents (DES) | Reduced use of volatile organic compounds, potential for improved reaction rates. ijarsct.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable starting materials. ijarsct.co.inrsc.org |

| Microwave-Assisted Synthesis | Drastic reduction in reaction times and energy consumption. nih.govijarsct.co.innih.gov |

| Iron-Catalyzed Cyclization | Use of an abundant, low-toxicity metal catalyst. rsc.org |

Exploration of Novel Catalytic Systems for Functionalization

The bromine and fluorine atoms on the this compound ring are prime sites for further chemical modification, typically through cross-coupling reactions. Future research will undoubtedly focus on discovering and implementing more advanced catalytic systems to enhance the efficiency and scope of these transformations.

Emerging trends in this area include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of C-C bonds. nih.goviciq.orgunibo.itacs.org This approach can generate radical intermediates under mild conditions, enabling novel transformations that are difficult to achieve with traditional methods. iciq.orgunibo.itacs.org The unique reactivity of pyridinyl radicals, generated via single-electron reduction of pyridinium ions, allows for distinct positional selectivity in functionalization. iciq.orgunibo.itacs.org

Synergistic Catalysis: The combination of two or more catalytic cycles in a single reaction vessel can lead to novel and efficient transformations. For instance, the merger of copper catalysis and iminium catalysis has been shown to be effective in the modular synthesis of pyridines. nih.gov

Transition-Metal-Free Reactions: To address the cost and toxicity concerns associated with some transition metals, there is growing interest in developing transition-metal-free functionalization reactions for pyridines. jiaolei.group

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced reproducibility. mtak.huuc.ptspringerprofessional.deresearchgate.net The integration of this compound synthesis and functionalization into flow chemistry platforms is a significant future direction.

Key benefits and research avenues include:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with handling hazardous reagents or exothermic reactions. mtak.hu

Process Intensification: Flow chemistry can drastically shorten reaction times from hours to minutes. mdpi.com

Automated Synthesis: Coupling flow reactors with automated control systems and real-time analytics can enable high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The use of in situ spectroscopic techniques for real-time reaction monitoring is becoming increasingly important in modern organic synthesis. mpg.deyoutube.com

Future applications for this compound synthesis will likely involve:

In Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. youtube.comnih.govnih.govmt.comacs.org This provides valuable kinetic data and insights into reaction mechanisms. youtube.comnih.govmt.com

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information, allowing for the unambiguous identification of species in a reacting mixture. iastate.eduacs.orgchemrxiv.org Real-time NMR monitoring can be used to follow the progress of a reaction and identify transient intermediates. mpg.deiastate.edu

Process Analytical Technology (PAT): The integration of these in situ monitoring tools into a Process Analytical Technology (PAT) framework allows for the design, analysis, and control of manufacturing processes to ensure consistent product quality. mt.comwikipedia.orgnih.govnews-medical.net

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| In Situ FTIR | Real-time concentration changes of functional groups. nih.govnih.govmt.com | Reaction kinetics, endpoint determination, mechanistic insights. youtube.comnih.govmt.com |

| In Situ NMR | Detailed structural information and quantification of species. iastate.eduacs.orgchemrxiv.org | Identification of intermediates, reaction profiling, mechanistic studies. mpg.deiastate.edu |

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. auctoresonline.orgmalariaworld.orgnih.govmdpi.com These methods can be applied to this compound to guide the synthesis of new derivatives with tailored reactivity and biological activity.

Future research in this area will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. acs.orgrsc.orgrsc.orgrsc.orgacs.orgresearchgate.net This can help in understanding reaction mechanisms and predicting the outcome of chemical transformations. rsc.orgrsc.orgacs.org

Structure-Reactivity Relationships: Computational models can be developed to establish quantitative structure-reactivity relationships (QSRR), allowing for the prediction of the reactivity of new derivatives before they are synthesized. oberlin.edu

Virtual Screening: In silico screening of virtual libraries of this compound derivatives can identify candidates with promising properties for specific applications, such as drug discovery. malariaworld.orgnih.govtandfonline.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-2-fluoroisonicotinonitrile, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves halogenation and functional group interconversion on a pyridine scaffold. For example:

- Step 1: Start with 2-fluoroisonicotinonitrile. Introduce bromine at the 3-position via electrophilic aromatic substitution (EAS) using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or via directed ortho-metalation (DoM) strategies using LDA followed by quenching with Br₂ .

- Step 2: Monitor regioselectivity using computational tools (DFT calculations) to predict activation barriers for bromination at competing positions. Validate with HPLC or GC-MS to confirm product purity (>95%) .

- Note: Kanto Reagents’ catalogs list analogous bromo-fluoro-pyridine derivatives synthesized via similar protocols, emphasizing purity thresholds (>95% HLC) .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Purity Analysis: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against known standards .

- Structural Confirmation:

- NMR: ¹H/¹³C NMR to identify substituent positions (e.g., coupling constants for fluorine-bromine interactions).

- IR Spectroscopy: Detect nitrile (C≡N) stretches near 2220–2260 cm⁻¹ and C-Br stretches at 500–600 cm⁻¹, referencing NIST’s IR vapor-phase library .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Br/F signatures) .

Advanced Research Questions

Q. What strategies mitigate side reactions during Suzuki-Miyaura cross-coupling of this compound?

Methodological Answer:

- Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl bromides. Fluorine’s electron-withdrawing effect slows oxidative addition; optimize with 1–5 mol% catalyst loading .

- Base Sensitivity: Avoid strong bases (e.g., NaOH) that may hydrolyze the nitrile. Use K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, THF) at 80–100°C .

- Monitoring: Track reaction progress via TLC (silica, hexane:EtOAc 4:1) and isolate products via flash chromatography. Purity targets (>97% HLC) align with Kanto’s standards for boronic acid intermediates .

Q. How do electronic effects of fluorine and bromine influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- Electronic Profiling:

- Fluorine at the 2-position activates the pyridine ring via inductive electron withdrawal, directing nucleophiles to the 4- or 6-positions.

- Bromine at the 3-position acts as a leaving group but competes with fluorine’s meta-directing effects.

- Experimental Design:

- React with morpholine in DMSO at 120°C. Use ¹⁹F NMR to track substituent effects on reaction kinetics.

- Compare with computational models (e.g., Hammett σ constants) to predict regioselectivity .

- Case Study: Analogous 2-fluoro-3-bromo derivatives in Kanto’s catalog show >90% substitution at the 4-position under SNAr conditions .

Q. What computational methods are effective for predicting the stability and degradation pathways of this compound?

Methodological Answer:

- DFT Studies: Calculate bond dissociation energies (BDEs) for C-Br and C-F bonds using Gaussian or ORCA. Identify degradation-prone sites (e.g., hydrolysis at C-Br under acidic conditions) .

- Degradation Pathways: Simulate pH-dependent stability in water using MarvinSketch or ACD/Labs. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to detect breakdown products .

Data Contradictions and Resolution

- Purity Discrepancies: Kanto’s catalog lists >95% HLC for bromo-fluoro derivatives , but NIST data emphasizes rigorous spectroscopic validation to resolve batch variability .

- Reactivity Conflicts: Fluorine’s directing effects in SNAr may conflict with bromine’s leaving group ability. Address via controlled experiments (e.g., isolating intermediates) and DFT benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.